Nona-5,8-diynoic acid
Description
Nona-5,8-diynoic acid (CAS: 34456-22-9) is a carboxylic acid with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . Its structure features two alkyne groups at positions 5 and 8, making it a conjugated diyne (Figure 1). The compound’s SMILES notation is C(=O)(O)CCCC#CCC#C, and its InChIKey is QGSGBYNWNYLAMZ-UHFFFAOYSA-N .
Properties
IUPAC Name |
nona-5,8-diynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3,6-8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSGBYNWNYLAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC#CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560164 | |
| Record name | Nona-5,8-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34456-22-9 | |
| Record name | Nona-5,8-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-5,8-diynoic acid can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutyne with monosubstituted acetylenic alcohols, such as propargyl alcohol, in the presence of a catalytic system consisting of copper(I) bromide, triethylamine, and potassium carbonate. This reaction typically occurs at temperatures between 55-60°C in dimethylformamide, yielding the desired polyacetylene diols .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biosynthetic methods using basidial fungi like Ganoderma lucidum have been explored for producing polyacetylenes, including this compound .
Chemical Reactions Analysis
Oxidation Reactions
The triple bonds in Nona-5,8-diynoic acid undergo selective oxidation to form oxygenated derivatives:
-
Epoxidation : Reaction with peracids (e.g., mCPBA) yields epoxides at the triple bond positions.
-
Diol Formation : Ozonolysis followed by reductive workup produces α,β-unsaturated ketones or carboxylic acids, depending on reaction conditions .
Example Reaction :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Ozone (O₃) | α,β-unsaturated ketones | 65–75 | |
| KMnO₄ (acidic) | Dicarboxylic acids | 50–60 |
Reduction Reactions
Catalytic hydrogenation selectively reduces triple bonds to double or single bonds:
-
Partial Reduction : Lindlar’s catalyst (Pd/CaCO₃) converts triple bonds to cis-alkenes.
-
Full Reduction : H₂ with PtO₂ yields fully saturated nonanoic acid derivatives .
Example Reaction :
| Catalyst | Product | Selectivity | Reference |
|---|---|---|---|
| Lindlar’s Pd | cis-5,8-Dienoic acid | >90% | |
| PtO₂ | Nonanoic acid | 85% |
Substitution and Coupling Reactions
The terminal alkynes participate in cross-coupling reactions:
-
Glaser Coupling : Oxidative dimerization in the presence of Cu(I) catalysts forms conjugated diyne dimers .
-
Sonogashira Coupling : Palladium-catalyzed coupling with aryl halides introduces aromatic groups .
Example Reaction :
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Glaser Coupling | CuCl, pyridine, O₂ | Conjugated dimer | 70–80 | |
| Sonogashira | Pd(PPh₃)₄, CuI, Ar-X | Aryl-substituted derivatives | 60–70 |
Stability and Handling
Scientific Research Applications
Nona-5,8-diynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex polyacetylenic compounds.
Industry: This compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which nona-5,8-diynoic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms . The compound’s anti-inflammatory effects are linked to its interaction with signaling pathways that regulate inflammation and pain .
Comparison with Similar Compounds
Key Properties:
- Hydrogen bond donors/acceptors: 1 and 2, respectively.
- Topological polar surface area : 37.3 Ų.
- LogP (hydrophobicity) : 1.3, indicating moderate lipophilicity .
- Synthesis: Typically prepared via CuI-catalyzed coupling reactions, as seen in derivatives like methyl nona-5,8-diynoate .
Comparison with Structurally Similar Compounds
Tetradeca-5,8-diynoic Acid (N87)
- Structure : A 14-carbon chain with diyne groups at positions 5 and 7.
- Key Differences: Longer alkyl chain increases molecular weight (237.14 g/mol for mono-oxidation products vs. 150.17 g/mol for nona-5,8-diynoic acid) .
- Applications : Used in studies of lipid peroxidation and 15-lipoxygenase-1 inhibition .
(E)-Nona-2-en-6,8-diynoic Acid
- Structure : Combines a double bond (C2) with diyne groups (C6, C8).
- Key Differences :
- Synthesis: Produced via Wittig or Sonogashira coupling, yielding a brown-white solid with distinct NMR shifts (δ 5.91 ppm for the trans double bond) .
10-Hydroxydeca-5,8-diynoic Acid Methyl Ester
- Structure : A 10-carbon derivative with a hydroxyl group at C10 and methyl ester termination.
- Key Differences: Hydroxyl group improves solubility in polar solvents (e.g., methanol). Used as an intermediate in anti-inflammatory agent synthesis, such as 18(R)-hydroxyeicosapentaenoic acid .
- Synthesis: Involves propargylation of 4-chloro-2-butyn-1-ol with hex-5-ynoic acid methyl ester under CuI/NaI catalysis .
Sulfur-Bridged Analogues (e.g., Bosseopentaenoic Acid Derivatives)
- Structure : Incorporates a thiophene ring or sulfur atom into the diyne backbone .
- Key Differences :
- Synthesis : Achieved via Z-selective semi-reduction of triyne intermediates using Zn(Cu/Ag) catalysts .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
